YK-3-237

Description

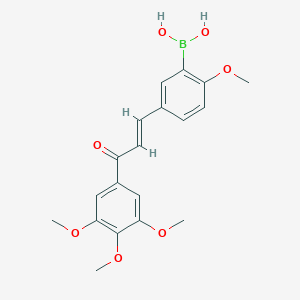

Structure

2D Structure

Properties

IUPAC Name |

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNGHUAJAODDJA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Yk 3 237

Sirtuin 1 (SIRT1) Activation and Deacetylation Processes

YK-3-237 functions as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase crucial for various cellular functions. This activation leads to the deacetylation of key proteins, including both mutant and wild-type p53.

Studies have demonstrated that this compound directly activates the enzyme activity of purified human SIRT1 in vitro. This activation is reported to be more potent than that observed with resveratrol (B1683913), a well-known SIRT1 activator. nih.gov

A significant mechanism of this compound involves its ability to reduce the acetylation of mutant p53 (mtp53). This is achieved by removing the acetyl group from the Lysine (B10760008) 382 (K382) residue of mtp53 in a SIRT1-dependent manner. nih.govfishersci.no This deacetylation process subsequently leads to a reduction in the protein level of mtp53. nih.govfishersci.nonih.govguidetopharmacology.orgnih.govnih.gov This effect has been observed across various triple-negative breast cancer (TNBC) cell lines harboring different mtp53 mutations, including R249S, R273H, V157F, and M237I. fishersci.nonih.gov

Beyond its effects on mutant p53, this compound also induces the deacetylation of wild-type p53 (WTp53) in a SIRT1-dependent manner within cells. nih.govnih.govwikipedia.org

In cellular contexts where wild-type p53 (WTp53) is present, this compound enhances the SIRT1-mediated repression of transcriptional activation by WTp53. nih.gov Furthermore, the deacetylation of mtp53 by this compound results in the upregulation of the expression of WTp53-target genes, such as PUMA and NOXA. nih.govfishersci.nonih.govguidetopharmacology.orgnih.govnih.gov

Interaction with Sirtuin 2 (SIRT2) and Alpha-Tubulin Deacetylation at K40

In addition to SIRT1, this compound has been shown to activate the SIRT2 enzyme in vitro. nih.gov This activation is associated with an enhanced deacetylation of alpha-tubulin at Lysine 40 (K40) in cells. nih.gov

Influence on Tubulin Dynamics and Microtubule Integrity

Inhibition of Colchicine (B1669291) Binding to Tubulin

This compound has been shown to inhibit the binding of colchicine to tubulin in a concentration-dependent manner. nih.govfishersci.no The colchicine-binding site on tubulin is a well-characterized target for various antimitotic agents, and compounds that interact with this site typically interfere with microtubule polymerization.

Impairment of Tubulin Polymerization

A key molecular mechanism of this compound is its ability to impair tubulin polymerization. Research indicates that this compound inhibits tubulin polymerization with an IC50 value of 31 μM. nih.gov This inhibition suggests that the compound interferes with the assembly of tubulin heterodimers into microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that undergo cycles of polymerization (growth) and depolymerization (shrinkage), a process crucial for various cellular functions including cell division, shape maintenance, and intracellular transport.

It is important to note a specific research finding that presents a nuanced perspective on this mechanism. One study suggested that this compound was determined not to bind tubulin binding sites in vitro, leading to the hypothesis that its anti-proliferative effects might not primarily stem from direct inhibition of tubulin polymerization, but rather from other mechanisms, such as deacetylation of α-tubulin by SIRT2. However, multiple other sources explicitly report its inhibitory effect on tubulin polymerization and colchicine binding. nih.govfishersci.no

Induction of Microtubule Loss

Beyond inhibiting polymerization, this compound also induces a loss of existing microtubules within cells. This effect has been quantified in A-10 cells, where this compound induced microtubule loss with an EC50 value of 16.5 μM. nih.gov The induction of microtubule loss signifies a disruption of the established microtubule network, which can lead to profound cellular consequences, including cell cycle arrest and apoptosis.

Data Tables

The following table summarizes the key quantitative research findings regarding the molecular mechanisms of this compound on tubulin and microtubules.

| Mechanism of Action | Parameter | Value | Affected Cell Line/System |

| Inhibition of Tubulin Polymerization | IC50 | 31 μM | In vitro |

| Induction of Microtubule Loss | EC50 | 16.5 μM | A-10 cells |

Oncological Research: Cellular and Molecular Effects of Yk 3 237 in Cancer

Impact on Cancer Cell Proliferation and Viability

YK-3-237 demonstrates potent anti-proliferative activity across a spectrum of cancer cell lines, with a notable preferential effect on those expressing mutant p53. nih.govmedchemexpress.comtocris.comrndsystems.comglpbio.comfrontiersin.org This inhibition of proliferation is a key aspect of its potential therapeutic utility.

Anti-Proliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines

This compound exhibits significant anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines, especially those characterized by the presence of mutant p53. nih.govnih.govmedchemexpress.commedkoo.comrndsystems.comglpbio.comoncotarget.comcancernetwork.com TNBC is an aggressive subtype of breast cancer lacking estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2 amplification, often associated with p53 mutations. nih.govcancernetwork.com Research indicates that this compound effectively inhibits the proliferation of a panel of TNBC cell lines at submicromolar concentrations. medchemexpress.comglpbio.com

Table 1: Anti-Proliferative Activity (IC50) of this compound in Select TNBC Cell Lines

| TNBC Cell Line | IC50 (µM) medchemexpress.comglpbio.com |

| HS578T | 0.160 ± 0.043 |

| MDA-MB-453 | 0.241 ± 0.086 |

| SUM1315MO2 | 0.253 ± 0.028 |

| SUM149PT | 0.289 ± 0.066 |

| BT549 | 0.353 ± 0.017 |

| MDA-MB-231 | 0.431 ± 0.136 |

| MDA-MB-436 | 0.501 ± 0.062 |

| MDA-MB-468 | 1.436 ± 0.754 |

| HCC1937 | 5.031 ± 2.010 |

Broad Anti-Proliferative Effects Across Diverse NCI Cancer Cell Lines

Beyond TNBC, this compound has demonstrated broad anti-proliferative activity against a wide range of cancer cell lines from the National Cancer Institute (NCI) panel. nih.govglpbio.com This includes various leukemia, non-small cell lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer cell lines, with GI50 values ranging from less than 0.01 to 20.9 µM. glpbio.com

Preferential Inhibition of Proliferation in Mutant p53-Expressing Cancer Cells

A key finding is that this compound preferentially inhibits the proliferation of breast cancer cell lines that carry mutant p53. nih.govmedchemexpress.comtocris.comrndsystems.comfrontiersin.org This selectivity is attributed to its ability to reduce the acetylation of mtp53, specifically at lysine (B10760008) 382 (K382), in a SIRT1-dependent manner. nih.govnih.govmedkoo.comfrontiersin.orgoncotarget.comnih.govoncotarget.combiomedres.usmdpi.com This deacetylation leads to a reduction in the protein level of mtp53, effectively targeting its oncogenic gain-of-function activities. nih.govnih.govmedkoo.comfrontiersin.orgoncotarget.comnih.govoncotarget.combiomedres.usmdpi.com

Table 2: Preferential Inhibition of Proliferation by this compound Based on p53 Status (Breast Cancer Cell Lines)

| Breast Cancer Subtype | Cell Line (p53 Status) | IC50 (µM) medchemexpress.com |

| Triple-Negative | HS578T (mtp53) | 0.160 ± 0.043 |

| Triple-Negative | MDA-MB-453 (mtp53) | 0.241 ± 0.086 |

| Triple-Negative | SUM1315MO2 (mtp53) | 0.253 ± 0.028 |

| Triple-Negative | SUM149PT (mtp53) | 0.289 ± 0.066 |

| Triple-Negative | BT549 (mtp53) | 0.353 ± 0.017 |

| Triple-Negative | MDA-MB-231 (mtp53) | 0.431 ± 0.136 |

| Triple-Negative | MDA-MB-436 (mtp53) | 0.501 ± 0.062 |

| Triple-Negative | MDA-MB-468 (mtp53) | 1.436 ± 0.754 |

| Triple-Negative | HCC1937 (mtp53) | 5.031 ± 2.010 |

| Luminal | T47D (WTp53) | 1.573 ± 0.370 |

| Luminal | MCF7 (WTp53) | 2.402 ± 0.256 |

| Luminal | ZR-75-1 (WTp53) | 3.822 ± 0.967 |

| HER2-amplified | BT474 (WTp53) | 1.249 ± 0.372 |

| HER2-amplified | SK-BR-3 (WTp53) | 0.346 ± 0.066 |

Note: Most TNBC cell lines in the referenced study express mtp53, while luminal breast cancer cell lines almost exclusively express WTp53. nih.govmedchemexpress.com

Induction of Apoptotic Cell Death Pathways

In addition to inhibiting proliferation, this compound actively induces apoptotic cell death in cancer cells, particularly those with mutant p53. nih.govnih.govtocris.commedkoo.comrndsystems.comoncotarget.comnih.govoncotarget.combiomedres.us

PARP-Dependent Apoptosis Induction

This compound has been shown to induce PARP (Poly(ADP-ribose) polymerase) cleavage, a well-established hallmark of caspase-dependent apoptosis. nih.govnih.govmedkoo.comoncotarget.comnih.govoncotarget.combiomedres.usdovepress.comaacrjournals.org This cleavage typically occurs within 24 hours of this compound treatment in mtp53 TNBC cells. nih.govoncotarget.comoncotarget.com Furthermore, this compound treatment leads to a marked arrest of the cell cycle at the G2/M phase and a significant increase in sub-G1 cell fractions, both indicative of apoptotic cell death. nih.govtocris.commedkoo.comrndsystems.comoncotarget.comnih.govoncotarget.combiomedres.us The inactivation of PARP1 through caspase-mediated cleavage is crucial for the proper functioning of the apoptotic machinery, leading to DNA fragmentation. nih.gov

Upregulation of Pro-Apoptotic Gene Expression (PUMA and NOXA)

The deacetylation and subsequent depletion of mutant p53 by this compound result in the upregulation of wild-type p53-target genes, specifically the pro-apoptotic genes PUMA (p53 upregulated modulator of apoptosis) and NOXA (phorbol-12-myristate-13-acetate-induced protein 1). nih.govnih.govmedkoo.comfrontiersin.orgoncotarget.comnih.govoncotarget.combiomedres.usmdpi.com This upregulation suggests that this compound functionally releases the transcriptional suppression of these critical pro-apoptotic genes, which is often exerted by gain-of-function mutant p53 proteins in cancer cells. nih.govoncotarget.com The induction of PUMA and NOXA expression contributes to the apoptotic cell death observed in TNBC cells treated with this compound. nih.govoncotarget.commdpi.complos.org

Increase in Sub-G1 Cell Fractions Indicating Apoptosis

Research indicates that this compound induces apoptotic cell death in cancer cells. Specifically, treatment with this compound leads to a drastic increase in sub-G1 cell fractions within 24 hours in TNBC cells expressing mtp53 nih.govlabsolu.caresearchgate.net. The sub-G1 fraction represents cells with fragmented DNA, a characteristic hallmark of apoptosis. Furthermore, this compound has been shown to induce PARP (Poly-ADP ribose polymerase) cleavage, which is a key indicator of caspase-dependent apoptosis nih.govguidetoimmunopharmacology.orgfunctmaterials.org.ualabsolu.caresearchgate.net.

Table 1: Effect of this compound on Apoptotic Markers in TNBC Cells

| Marker | Effect of this compound Treatment (24 hours) | Indication | Source |

| Sub-G1 Cell Fractions | Drastically increased | Apoptotic cell death | nih.govlabsolu.caresearchgate.net |

| PARP Cleavage | Induced | Caspase-dependent apoptosis | nih.govguidetoimmunopharmacology.orgfunctmaterials.org.ualabsolu.caresearchgate.net |

Cell Cycle Modulation and Arrest

This compound significantly modulates the cell cycle progression in cancer cells, leading to a notable arrest at a specific phase.

Induction of G2/M Phase Cell Cycle Arrest

A prominent effect of this compound is its ability to induce cell cycle arrest at the G2/M phase in TNBC cells nih.govguidetoimmunopharmacology.orgfunctmaterials.org.uawikipedia.orgcenmed.comfrontiersin.orglabsolu.caresearchgate.netfishersci.comfrontiersin.org. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This effect is observed within 24 hours of treatment nih.govlabsolu.caresearchgate.net.

Table 2: Cell Cycle Phase Distribution in TNBC Cells Following this compound Treatment

| Cell Cycle Phase | Effect of this compound Treatment (24 hours) | Source |

| G2/M Phase | Markedly arrested | nih.govlabsolu.caresearchgate.net |

Contribution of Mutant p53 Depletion to Cell Cycle Regulation

The mechanism underlying this compound's cell cycle regulatory effects is closely linked to its impact on mutant p53 (mtp53). This compound reduces the protein levels of mtp53 through a deacetylation process that is dependent on SIRT1 nih.govguidetoimmunopharmacology.orgfunctmaterials.org.uabwise.krwikipedia.orgcenmed.comfrontiersin.orgfishersci.comnih.govspandidos-publications.comresearchgate.net. This depletion of mtp53, which often exhibits oncogenic gain-of-function activities, is crucial. Furthermore, the deacetylation of mtp53 by this compound leads to the upregulation of wild-type p53 (WTp53)-target genes, such as PUMA and NOXA nih.govfunctmaterials.org.uabwise.krcenmed.comfishersci.comresearchgate.net. The induction of these pro-apoptotic genes contributes to the observed cell cycle arrest and subsequent apoptotic cell death nih.govfunctmaterials.org.ualabsolu.cafishersci.com.

Cooperative Role of Alpha-Tubulin Deacetylation in G2/M Arrest

Beyond its effects on p53, this compound also influences alpha-tubulin. The compound has been shown to activate SIRT2 in vitro and enhance the deacetylation of alpha-tubulin at lysine 40 (K40) nih.govlabsolu.ca. The reduction of alpha-tubulin through this SIRT2-mediated deacetylation may cooperatively contribute to the G2/M phase cell cycle arrest, working in conjunction with the depletion of mtp53 nih.gov.

Targeting Mutant p53 (mtp53) in Cancer Cells

This compound demonstrates a preferential anti-proliferative effect against cancer cells carrying mutant p53 wikipedia.orgwikipedia.orgfrontiersin.org. This specificity makes targeting mtp53 a promising therapeutic strategy for various cancers where p53 mutations are prevalent nih.govfunctmaterials.org.uawikipedia.orgcenmed.comspandidos-publications.com.

Reduction of mtp53 Protein Levels via Deacetylation

A core mechanism of this compound's action involves the reduction of mtp53 protein levels. This is achieved by removing the acetyl group from the lysine 382 (K382) residue of mtp53, a process mediated by SIRT1 nih.govguidetoimmunopharmacology.orgnih.govfunctmaterials.org.uabwise.krwikipedia.orgcenmed.comfrontiersin.orgnih.govresearchgate.net. The deacetylation of mtp53 leads to its depletion and, consequently, the upregulation of WTp53-target genes like PUMA and NOXA, which are critical for inducing apoptotic cell death nih.govfunctmaterials.org.uabwise.krcenmed.comfishersci.comresearchgate.net.

Functional Consequences of mtp53 Depletion

A key mechanism through which this compound exerts its anti-cancer effects involves the modulation of mutant p53. The compound reduces the acetylation of mtp53, specifically at the lysine 382 (K382) residue, in a SIRT1-dependent manner mdpi.comuniprot.orgnih.govwikipedia.orgtandfonline.com. This deacetylation process is functionally linked to the depletion of mtp53 protein levels within the cells mdpi.comnih.gov.

Concurrently with mtp53 depletion, this compound upregulates the expression of target genes typically regulated by wild-type p53 (WTp53), such as PUMA (p53 upregulated modulator of apoptosis) and NOXA (Phorbol-12-myristate-13-acetate-induced protein 1) mdpi.comnih.govwikipedia.orgtandfonline.comnih.gov. This dual action—reducing mtp53 and enhancing WTp53-target gene expression—suggests a reactivation of WTp53-like activity through the deacetylation pathway tandfonline.com.

Implications for Gain-of-Function Oncogenic Activity

Mutations in the tumor suppressor gene p53 are prevalent in human cancers, often leading to mutant p53 proteins that not only lose their tumor-suppressive functions but also acquire novel oncogenic gain-of-function (GOF) activities mdpi.comnih.govwikipedia.orgtandfonline.comnih.gov. These GOF activities contribute significantly to cancer development, progression, metastasis, and increased drug resistance wikipedia.orgtandfonline.com. The stabilization of mtp53 is critical for these oncogenic activities, and, conversely, the depletion of mtp53 has been shown to attenuate these malignant properties of cancer cells wikipedia.orgtandfonline.com.

This compound's capacity to reduce mtp53 levels and induce apoptosis and G2/M cell cycle arrest directly counteracts these oncogenic GOF activities, positioning it as a promising therapeutic strategy for cancers driven by mtp53 mdpi.comnih.govwikipedia.orgtandfonline.comnih.gov. This effect has been observed in various TNBC cell lines, including BT549 (R249S), MDA-MB-468 (R273H), HS578T (V157F), and SUM149PT (M237I) tandfonline.com. The compound demonstrates anti-proliferative effects across a panel of nine TNBC cell lines, with reported EC50 values ranging from 0.160 to 5.031 μM mdpi.comnih.gov.

Table 1: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Effect | Value / Range | Reference |

| EC50 range in 9 TNBC cell lines | 0.160 - 5.031 μM | mdpi.comnih.gov |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process essential for tumor growth, invasion, and metastasis rndsystems.comuniprot.org. Inhibition of this process is a critical strategy in cancer therapy. This compound has been reported to possess anti-angiogenic properties uniprot.orgidrblab.netscispace.com.

Inhibition of Tube Formation by Human Umbilical Vein Endothelial Cells (HUVECs)

The human umbilical vein endothelial cell (HUVEC) tube formation assay is a widely utilized in vitro model to evaluate the angiogenic potential of compounds by assessing the ability of endothelial cells to form capillary-like structures ensembl.orgwikipedia.orggenecards.org. This compound has been shown to inhibit tube formation by HUVECs when tested at a concentration of 1 μM uniprot.org.

Table 2: Inhibition of HUVEC Tube Formation by this compound

| Assay Type | Compound | Concentration | Effect | Reference |

| HUVEC Tube Formation Assay (in vitro) | This compound | 1 μM | Inhibits tube formation | uniprot.org |

Suppression of Functional Angiogenesis in Isolated Rat Aortic Rings

The rat aortic ring assay is an ex vivo model that closely mimics the complex multi-step process of angiogenesis, encompassing matrix degradation, cell migration, proliferation, and reorganization. This assay provides a more comprehensive assessment of anti-angiogenic activity compared to simpler in vitro methods. This compound has demonstrated the ability to suppress functional angiogenesis in isolated rat aortic rings, further supporting its anti-angiogenic potential uniprot.orgidrblab.net.

Table 3: Suppression of Functional Angiogenesis in Isolated Rat Aortic Rings by this compound

| Assay Type | Compound | Effect | Reference |

| Rat Aortic Ring Assay (ex vivo) | This compound | Inhibits functional angiogenesis | uniprot.orgidrblab.net |

Non Oncological Research: Biological Effects of Yk 3 237

Modulation of Spermatozoa Capacitation-Related Events

YK-3-237 has been shown to promote and accelerate events characteristic of sperm capacitation. juntaex.es Studies indicate that its activation of SIRT1 accelerates the emergence of a phenotype associated with capacitated human sperm. unex.esjuntaex.es This modulation occurs without affecting sperm viability or mitochondrial membrane potential. researchgate.netunex.esnih.gov The compound's effects are dependent on the presence of bicarbonate and calcium in the surrounding medium. researchgate.netunex.esresearchgate.net

A primary hallmark of sperm capacitation is the increase in protein tyrosine phosphorylation. This compound has been demonstrated to significantly enhance this process in both human and pig spermatozoa. rmit.edu.vnnih.gov

In human spermatozoa, co-incubation with this compound for just one hour induced tyrosine phosphorylation levels comparable to those observed in control samples after six hours of incubation under capacitating conditions, indicating a significant acceleration of the capacitation process. unex.esjuntaex.es

In porcine models, this compound treatment also promotes a notable increase in sperm tyrosine phosphorylation, with a particular focus on a protein identified as p32. nih.govresearchgate.net This enhancement is contingent upon the presence of both calcium and bicarbonate in the incubation medium. researchgate.net

Table 1: Effect of this compound on Protein Tyrosine Phosphorylation in Human Spermatozoa

| Incubation Time | Treatment | Relative Tyrosine Phosphorylation Level |

| 1 Hour | This compound | Comparable to 6-hour control |

| 6 Hours | Control (no this compound) | Baseline for capacitated state |

Note: This table illustrates the accelerated phosphorylation observed in the presence of this compound as reported in research studies. unex.esjuntaex.es

The acrosome reaction, an essential step for fertilization involving the release of enzymes from the sperm head, is another capacitation-related event stimulated by this compound. mdpi.com Research shows that this compound treatment improves sperm responsiveness to a calcium ionophore challenge, leading to a significant increase in the percentage of acrosome-reacted spermatozoa. unex.esjuntaex.esrmit.edu.vn

In studies on pig spermatozoa, this compound treatment resulted in a threefold increase in the percentage of acrosome-reacted sperm compared to the control group. researchgate.netnih.govnih.govresearchgate.net This stimulatory effect, similar to its influence on phosphorylation, is dependent on calcium and bicarbonate. researchgate.net

Table 2: Impact of this compound on Acrosome Reaction in Porcine Spermatozoa

| Treatment Group | Fold Increase in Acrosome-Reacted Spermatozoa (vs. Control) |

| This compound | 3.40 ± 0.40 |

| Control | 1.00 |

Data represents the mean ± SEM from studies on capacitated pig spermatozoa. researchgate.netnih.govresearchgate.net

Capacitation is associated with changes in the internal pH of the sperm cell. Studies have found that this compound induces intracellular pH alkalinization in pig spermatozoa, a key step in preparing the sperm for fertilization. researchgate.netnih.govnih.govresearchgate.net This rise in intracellular pH is part of the signaling cascade that the compound initiates. nih.gov

An increase in intracellular calcium concentration ([Ca²⁺]i) is a critical trigger for many capacitation-related events, including hyperactivation and the acrosome reaction. bohrium.com this compound has been shown to raise intracellular calcium levels in pig spermatozoa. researchgate.netnih.govnih.govresearchgate.net This elevation of calcium is a crucial component of the mechanism through which this compound promotes capacitation.

While this compound is known as a SIRT1 activator, a protein deacetylase, its effects on sperm capacitation appear to be independent of protein lysine (B10760008) acetylation. researchgate.netunex.es In studies on human spermatozoa, the activation of SIRT1 by this compound did not result in any discernible changes to the lysine acetylation pattern, even as it promoted other capacitation markers like tyrosine phosphorylation. unex.esjuntaex.es This suggests that this compound triggers a signaling pathway that bypasses the expected deacetylation activity. researchgate.net

The mechanism of this compound in sperm capacitation is distinct from conventional pathways that are dependent on protein lysine acetylation. unex.esjuntaex.es The compound's action is positioned upstream of soluble adenylyl cyclase (sAC) activation, an important enzyme in the capacitation signaling cascade. researchgate.netnih.govnih.govresearchgate.net Furthermore, the observed increase in intracellular calcium occurs through a mechanism that is independent of the CatSper calcium channel, a primary channel involved in sperm calcium influx. researchgate.netnih.govnih.govresearchgate.net This evidence points to a novel pathway where this compound, despite being a SIRT1 activator, initiates capacitation-related events through a non-canonical, acetylation-independent signaling cascade. researchgate.netunex.es

Preclinical Research and Therapeutic Potential of Yk 3 237

Strategic Targeting of Mutant p53 in Cancer Therapy

Mutations in the tumor suppressor gene p53 are among the most prevalent genetic alterations in human cancers, occurring in over 50% of cases nih.govfrontiersin.org. These mutations often result in the accumulation of dysfunctional p53 protein, which not only abrogates its tumor-suppressive functions but also frequently acquires oncogenic gain-of-function (GOF) activities nih.govfrontiersin.orgnih.govmdpi.comopenrepository.commdpi.comnih.gov. Targeting these mutant p53 (mtp53) proteins represents a promising therapeutic strategy.

The majority of p53 mutations are missense mutations that lead to the accumulation of altered p53 protein in tumors frontiersin.org. Unlike wild-type p53 (WTp53), which acts as a guardian of the genome by regulating cell cycle arrest, apoptosis, DNA repair, and metabolism, mtp53 often promotes tumor progression, enhances metastatic potential, and confers drug resistance frontiersin.orgmdpi.comopenrepository.commdpi.com. This oncogenic GOF activity is largely dependent on the stabilization and accumulation of mtp53 within cancer cells; conversely, the depletion of mtp53 has been shown to attenuate these malignant properties frontiersin.orgmdpi.commdpi.com. Therefore, strategies aimed at inactivating or degrading mtp53 are highly sought after in cancer therapeutics.

YK-3-237 has been identified as a novel agent capable of inactivating and degrading mtp53. Its primary mechanism involves the activation of SIRT1, a NAD+-dependent protein deacetylase nih.govcaymanchem.comselleckchem.comtocris.commedkoo.comfrontiersin.orgnih.govfrontiersin.org. This compound reduces the acetylation of mtp53, specifically at lysine (B10760008) 382 (K382), in a SIRT1-dependent manner nih.govfrontiersin.orgmdpi.commdpi.comnih.govfrontiersin.org. This deacetylation leads to a significant depletion of mtp53 protein levels nih.govmedkoo.comnih.govmdpi.commdpi.comnih.govoncotarget.com.

The reduction in mtp53 levels by this compound subsequently upregulates the expression of WTp53-target genes, such as PUMA (p53 upregulated modulator of apoptosis) and NOXA (phorbol-12-myristate-13-acetate-induced protein 1) nih.govmedkoo.comnih.govmdpi.commdpi.comnih.govoncotarget.com. This restoration of p53-mediated transcriptional activity contributes to the compound's anti-cancer effects.

Therapeutic Implications in Triple-Negative Breast Cancer (TNBC)

This compound has demonstrated significant therapeutic implications in Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype of breast cancer often characterized by p53 mutations nih.govcaymanchem.comselleckchem.commedkoo.comnih.govmdpi.comnih.govfrontiersin.orgarctomsci.comcancernetwork.com. Preclinical studies show that this compound exhibits potent anti-proliferative effects specifically towards TNBC cell lines carrying mtp53 nih.govcaymanchem.comselleckchem.commedkoo.comnih.govmdpi.comnih.govfrontiersin.orgarctomsci.comcancernetwork.com.

Treatment with this compound induces PARP-dependent apoptotic cell death and arrests the cell cycle at the G2/M phase in mtp53 TNBC cells nih.govmedkoo.comnih.govmdpi.commdpi.comnih.govoncotarget.combiomedres.us. This indicates a comprehensive inhibitory effect on cancer cell proliferation and survival. The compound's efficacy has been observed across a panel of TNBC cell lines, with varying half-maximal inhibitory concentrations (IC50s) or half-maximal effective concentrations (EC50s) caymanchem.comarctomsci.com.

Table 1: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines caymanchem.comarctomsci.com

| TNBC Cell Line | Mutant p53 Status | IC50/EC50 (µM) |

| HS578T | V157F | 0.160 ± 0.043 |

| MDA-MB-453 | R280K | 0.241 ± 0.086 |

| SUM1315MO2 | R249S | 0.253 ± 0.028 |

| SUM149PT | M237I | 0.289 ± 0.066 |

| BT549 | R249S | 0.353 ± 0.017 |

| MDA-MB-231 | WT (low expression) | 0.431 ± 0.136 |

| MDA-MB-436 | R280K | 0.501 ± 0.062 |

| MDA-MB-468 | R273H | 1.436 ± 0.754 |

| HCC1937 | WT (low expression) | 5.031 ± 2.010 |

Note: While MDA-MB-231 and HCC1937 are TNBC cell lines, their p53 status is often described as wild-type with low expression or functionally null, rather than a specific gain-of-function mutation, although this compound still shows anti-proliferative activity. The data primarily focuses on mutant p53 carrying cells.

Potential for Broader Anti-Cancer Applications

Beyond TNBC, this compound has demonstrated potent anti-proliferative activity across a broad spectrum of human cancer cell lines from the National Cancer Institute (NCI) panel nih.govcaymanchem.com. This includes leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancers, melanoma, ovarian cancer, renal cancer, and prostate cancer caymanchem.com. The compound's ability to inhibit cell growth in such diverse cancer types suggests a broad anti-cancer potential.

Furthermore, this compound exhibits anti-angiogenic properties, inhibiting tube formation by human umbilical vein endothelial cells (HUVECs) at a concentration of 1 µM and functional angiogenesis in isolated rat aortic rings caymanchem.com. Angiogenesis is crucial for tumor growth and metastasis, indicating another mechanism through which this compound may exert its anti-cancer effects. Preliminary studies also indicate its potential in bladder cancer, where it influences cell proliferation in different stages of the disease uc.pt.

Emerging Applications Beyond Oncology (e.g., Reproductive Biology)

Recent research has expanded the scope of this compound's potential applications beyond oncology, particularly into the realm of reproductive biology. Studies have shown that this compound promotes capacitation-related events in spermatozoa, both in pigs and humans orcid.orgresearchgate.netresearchgate.netreferencecitationanalysis.comresearchgate.netwilddata.cn.

Specifically, in pig spermatozoa, this compound induces an increase in protein tyrosine phosphorylation, particularly at p32, an event associated with sperm capacitation researchgate.net. It also triples the percentage of acrosome-reacted spermatozoa compared to controls, indicating its role in facilitating the acrosome reaction, a critical step for fertilization researchgate.netresearchgate.net. Additionally, this compound promotes intracellular pH alkalinization and raises intracellular calcium levels in sperm through a CatSper-independent mechanism researchgate.netresearchgate.net. These findings suggest that this compound could be a valuable tool for understanding and potentially manipulating sperm function.

Table 2: Effects of this compound on Sperm Capacitation-Related Events researchgate.netresearchgate.net

| Parameter | Observed Effect in Pig Spermatozoa (vs. Control) |

| Protein Tyrosine Phosphorylation (p32) | Increased |

| Acrosome Reaction | Tripled (3.40 ± 0.40 fold increase) |

| Intracellular pH | Alkalinization |

| Intracellular Calcium Levels | Increased (CatSper-independent) |

This compound as a Research Tool for Sirtuin Biology and Disease Pathogenesis

As a potent activator of SIRT1, this compound serves as a valuable research tool for investigating sirtuin biology and its involvement in various disease pathologies nih.govcaymanchem.comselleckchem.comtocris.commedkoo.combertin-bioreagent.com. SIRT1 is a deacetylase enzyme implicated in numerous biological processes, including aging, metabolism, inflammation, and neurodegenerative diseases, in addition to cancer nih.govresearchgate.net.

The ability of this compound to activate SIRT1 and subsequently reduce the acetylation of target proteins, such as p53, provides a mechanism to study the functional consequences of SIRT1 activation in cellular models nih.govcaymanchem.commedkoo.com. For instance, this compound has been utilized to investigate the role of SIRT1 in renal fibrosis, demonstrating its capacity to reduce the expression of α-SMA and fibronectin in rat renal interstitial fibroblasts researchgate.net. The compound's utility extends to exploring the complex roles of sirtuins, which can act as either tumor promoters or tumor suppressors depending on the cancer subtype and cellular context nih.gov.

Research Methodologies and Experimental Approaches in Yk 3 237 Studies

In Vitro Enzymatic Assays for Sirtuin Activation

To assess the direct activation of sirtuin enzymes by YK-3-237, in vitro enzymatic assays are commonly utilized. These assays typically involve purified human sirtuin enzymes and a fluorophore-conjugated peptide substrate. Studies have demonstrated that this compound activates SIRT1 enzyme activity in a dose-dependent manner tocris.comwikipedia.orgcaymanchem.comnih.gov. Notably, this compound has been shown to be more potent in activating SIRT1 compared to resveratrol (B1683913) tocris.com. The specificity of this activation can be further confirmed by observing the antagonistic effect of known sirtuin inhibitors, such as suramin, on this compound-mediated SIRT1 activation tocris.com. Beyond SIRT1, this compound has also been reported to activate the SIRT2 enzyme in vitro tocris.com.

Cell-Based Assays for Proliferation and Viability Assessment

Cell-based assays are crucial for evaluating the impact of this compound on cell proliferation and viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for measuring cell viability and proliferation tocris.com. Through such assays, this compound has been shown to inhibit the proliferation of a broad spectrum of breast cancer cell lines, exhibiting particularly potent anti-proliferative activity against triple-negative breast cancer (TNBC) cells carrying mutant p53 (mtp53) tocris.comwikipedia.orgcaymanchem.comnih.govmedkoo.com.

The half-maximal effective concentration (EC) values, representing the concentration of this compound required to inhibit cell growth by 50%, vary across different breast cancer cell lines, reflecting differential sensitivities.

Table 1: EC Values of this compound in Various Breast Cancer Cell Lines tocris.com

| Cell Line Type | Cell Line | p53 Status | EC (µM) |

| TNBC (mtp53) | HS578T | mtp53 | 0.160 ± 0.043 |

| TNBC (mtp53) | MDA-MB-453 | mtp53 | 0.241 ± 0.086 |

| TNBC (mtp53) | SUM1315MO2 | mtp53 | 0.253 ± 0.028 |

| TNBC (mtp53) | SUM149PT | mtp53 | 0.289 ± 0.066 |

| TNBC (mtp53) | BT549 | mtp53 | 0.353 ± 0.017 |

| TNBC (mtp53) | MDA-MB-231 | mtp53 | 0.431 ± 0.136 |

| TNBC (mtp53) | MDA-MB-436 | mtp53 | 0.501 ± 0.062 |

| TNBC (mtp53) | MDA-MB-468 | mtp53 | 1.436 ± 0.754 |

| TNBC (mtp53) | HCC1937 | mtp53 | 5.031 ± 2.010 |

| Luminal (WTp53) | T47D | WT | 1.573 ± 0.370 |

| Luminal (WTp53) | MCF7 | WT | 2.402 ± 0.256 |

| Luminal (WTp53) | ZR-75-1 | WT | 3.822 ± 0.967 |

| HER2 | BT474 | mtp53 | 1.249 ± 0.372 |

| HER2 | SK-BR-3 | mtp53 | 0.346 ± 0.066 |

Molecular Biology Techniques

Molecular biology techniques are indispensable for dissecting the molecular mechanisms underlying this compound's effects, particularly concerning protein expression, post-translational modifications, and gene transcription.

Western Blot Analysis for Protein Expression, Acetylation, and Cleavage (e.g., mtp53, WTp53, α-tubulin, PARP)

Western blot analysis is a widely used technique to detect and quantify specific proteins and their modifications within cell lysates tocris.com. In studies involving this compound, this method has revealed several key findings:

SIRT1 and α-tubulin: this compound treatment has been shown to have minimal or no significant effect on the protein levels of SIRT1 itself tocris.com. However, it reduces the levels of acetylated α-tubulin (K40) and total α-tubulin in cells, indicative of SIRT2 activation tocris.com.

PARP Cleavage: A critical indicator of caspase-dependent apoptosis, poly (ADP-ribose) polymerase (PARP) cleavage, is induced by this compound within 24 hours of treatment wikipedia.orgnih.govmedkoo.com.

Quantitative Real-Time PCR for mRNA Expression Analysis (e.g., PUMA, NOXA)

Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA expression levels of specific genes, providing insights into transcriptional changes induced by this compound. Research has shown that this compound up-regulates the mRNA expression of wild-type p53-target genes, specifically PUMA (p53 up-regulated modulator of apoptosis) and NOXA tocris.comwikipedia.orgnih.govmedkoo.com. This induction has been confirmed in various TNBC cell lines, including HS578T, MDA-MB-468, and SUM149PT medkoo.com. The increase in these pro-apoptotic gene expressions is functionally linked to the reduction of mtp53 levels by this compound-mediated deacetylation, which releases the transcriptional suppression exerted by mtp53 medkoo.com.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection (e.g., G2/M arrest, sub-G1 fractions)

Flow cytometry is a powerful technique for analyzing cell cycle distribution and detecting apoptotic cells based on their DNA content and other cellular characteristics. Studies on this compound have utilized flow cytometry to demonstrate:

Cell Cycle Arrest: this compound induces a marked arrest of the cell cycle at the G2/M phase in mtp53 TNBC cells wikipedia.orgnih.govmedkoo.com. This indicates that the compound interferes with the cell's ability to progress through division.

Apoptosis Induction: A significant increase in the sub-G1 cell population, which represents cells undergoing apoptosis due to fragmented DNA, is observed after this compound treatment wikipedia.orgnih.govmedkoo.com. This finding confirms the apoptotic cell death caused by the compound.

Sperm Viability: In studies examining human spermatozoa, flow cytometry has been used to assess viability and mitochondrial activity, and this compound was found not to affect these parameters.

Angiogenesis Assays (e.g., endothelial cell tube formation, rat aortic ring assay)

Angiogenesis assays are used to investigate the formation of new blood vessels, a critical process in various physiological and pathological conditions, including cancer. This compound has been evaluated for its anti-angiogenic properties using both in vitro and ex vivo models:

Endothelial Cell Tube Formation Assay: This in vitro assay assesses the ability of endothelial cells, such as human umbilical vein endothelial cells (HUVECs), to form capillary-like structures when cultured on a suitable extracellular matrix (e.g., Matrigel). This compound has been shown to inhibit tube formation by HUVECs at concentrations as low as 1 µM caymanchem.com.

Rat Aortic Ring Assay: This ex vivo assay provides a more complex model of angiogenesis, recapitulating multiple steps of the process, including matrix degradation, migration, proliferation, and reorganization. In this assay, segments of rat thoracic aorta are embedded in a three-dimensional matrix, and the outgrowth of new blood vessels (sprouting) is observed and quantified. This compound has been found to inhibit functional angiogenesis in isolated rat aortic rings caymanchem.com.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Significance

YK-3-237 is recognized as a small molecule compound, a chalcone (B49325) derivative, and a potent activator of sirtuin 1 (SIRT1) tocris.comnih.govmedkoo.com. Its primary research significance lies in its ability to reduce the acetylation of mutant p53 (mtp53), thereby exhibiting significant anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cells that harbor mtp53 tocris.commedkoo.com188bio.comnih.gov. Studies have shown that this compound activates SIRT1 enzyme activities in vitro more potently than resveratrol (B1683913) tocris.com.

The mechanism of action involves the deacetylation of mtp53, which subsequently leads to a reduction in mtp53 protein levels and an upregulation of wild-type p53 (WTp53)-target genes, such as PUMA and NOXA tocris.com188bio.comnih.gov. Furthermore, this compound induces PARP-dependent apoptotic cell death and arrests the cell cycle at the G2/M phase in mtp53 TNBC cells tocris.com188bio.comnih.govambeed.com. The targeting of mutant p53 is considered a promising therapeutic strategy for a wide range of cancers, given that mutations in p53 are present in over 50% of human cancers tocris.com188bio.com.

Initially identified as a boronic acid chalcone analog of combretastatin (B1194345) A-4 (CA-4), this compound demonstrated potent anti-proliferative activity across a broad spectrum of NCI cancer cell lines tocris.comnih.gov. While one report indicated that this compound did not bind to tubulin in vitro tocris.com, another source suggests it inhibits colchicine (B1669291) binding to tubulin and tubulin polymerization nih.gov. Beyond TNBC, this compound has shown anti-proliferative effects in various cancer cell lines, including leukemia, non-small cell lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers nih.gov. It also inhibits tube formation by human umbilical vein endothelial cells (HUVECs) and functional angiogenesis in isolated rat aortic rings nih.gov. Additionally, this compound, as a SIRT1 activator, has been implicated in the process of human sperm capacitation, suggesting a broader biological role beyond oncology bio-fount.com.

The anti-proliferative activity of this compound across various cancer cell lines is summarized in the table below, indicating its broad spectrum of activity. nih.gov

| Cancer Cell Line Type | GI₅₀ Range (µM) |

| Leukemia | <0.01-20.9 |

| Non-Small Cell Lung | <0.01-20.9 |

| Colon | <0.01-20.9 |

| CNS | <0.01-20.9 |

| Melanoma | <0.01-20.9 |

| Ovarian | <0.01-20.9 |

| Renal | <0.01-20.9 |

| Prostate | <0.01-20.9 |

| Breast (general) | <0.01-20.9 |

| Triple-Negative Breast | 0.160-5.031 |

Identification of Unresolved Mechanistic Questions

Despite the significant progress in understanding this compound's effects, several mechanistic questions remain unanswered. A key area for future investigation is precisely how this compound activates SIRT1 to facilitate the removal of acetyl groups from mtp53 within cellular environments tocris.com. Furthermore, while this compound was reported not to bind tubulin binding sites in vitro, it has been observed to reduce acetyl-α-tubulin (K40) and α-tubulin levels in cells tocris.com. This suggests a potential contribution of decreased α-tubulin through deacetylation by SIRT2 to the observed G2/M arrest, acting cooperatively with mtp53 depletion, which warrants further elucidation tocris.com. The broader exact mechanisms through which mutant p53 is reactivated by compounds like this compound also require further detailed investigation jkchemical.com. An important translational question that remains to be determined is whether this compound can inhibit xenograft tumor growth in in vivo models of p53 mutant TNBCs nih.gov.

Pathways for Translational Research and Clinical Development

This compound is currently positioned in pre-clinical development as a compound targeting mutant p53 caymanchem.com. Its demonstrated ability to preferentially inhibit the proliferation of breast cancer cell lines carrying mutant p53 marks it as a promising candidate for therapeutic advancement. The oncogenic gain-of-function (GOF) activities associated with mtp53s underscore the potential of this compound as a broad-spectrum therapeutic agent for various cancers tocris.com. The induction of PARP-dependent apoptotic cell death and G2/M cell cycle arrest by this compound represents critical anti-cancer mechanisms that are highly relevant for its potential clinical translation tocris.com188bio.com. Further translational research will focus on moving from in vitro and in vivo preclinical studies to early-phase clinical trials, particularly in cancers characterized by mtp53 mutations.

Exploration of Novel Biomedical Applications and Therapeutic Strategies

Beyond its primary focus on TNBC, the broad anti-proliferative effects of this compound observed across various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers, suggest a wider range of potential anti-cancer applications nih.gov. Its capacity to inhibit angiogenesis, evidenced by its effects on HUVEC tube formation and functional angiogenesis in rat aortic rings, points to its potential utility as an anti-angiogenic agent, either as a standalone therapy or in combination with other treatments nih.gov. Furthermore, this compound's role as a SIRT1 activator in human sperm capacitation opens avenues for exploring its applications in reproductive medicine, specifically in areas related to male fertility bio-fount.com. While the primary research has centered on cancer, its SIRT1 activating properties might also be explored in other conditions where SIRT1 modulation is beneficial, such as certain metabolic disorders or aspects of aging, although more specific research is needed in these areas.

Synergistic Approaches with Existing Therapies

The potential for this compound to act synergistically with existing cancer therapies represents a significant area for future research. It has been suggested that small-molecule inhibitors of mtp53, such as the SIRT1 activator this compound, could augment the effects of Epidermal Growth Factor Receptor inhibitors (EGFRi) in TNBC cells. This highlights a promising pathway for combination therapy, particularly in cancers that exhibit resistance to current EGFRi treatments. Given that this compound targets a fundamental mechanism (mtp53 acetylation and SIRT1 activation) that contributes to cancer cell survival and proliferation, it may offer synergistic benefits when combined with therapies that operate through different mechanisms, potentially overcoming drug resistance or enhancing therapeutic efficacy in cancers with mtp53 gain-of-function mutations. Further research into specific combination regimens with chemotherapeutic agents, targeted therapies, or immunotherapies would be crucial to fully realize its synergistic potential.

Q & A

Q. What is the molecular mechanism by which YK-3-237 inhibits triple-negative breast cancer (TNBC) cell proliferation?

this compound activates SIRT1, a deacetylase that reduces mutant p53 (mtp53) acetylation, thereby destabilizing oncogenic mtp53 signaling. This leads to cell cycle arrest and apoptosis in TNBC cells. Experimental validation via Western blotting demonstrated a 60% reduction in acetylated mtp53 levels after 24-hour treatment with 2 μM this compound in BT549 cells. Dose-dependent p53 phosphorylation (e.g., 1.5-fold increase at 5 μM in MDA-MB-468 cells) further supports its mechanism .

Q. Which experimental models are most sensitive to this compound, and how is this quantified?

Wild-type p53 TNBC cell lines (e.g., MCF7, IC50 = 1.2 μM) exhibit higher sensitivity than mtp53 lines (e.g., MDA-MB-468, IC50 = 3.8 μM). Sensitivity is quantified via proliferation assays (MTT or colony formation) and dose-response curves. Data from 12 TNBC cell lines show ≥80% growth inhibition at 5 μM in wild-type p53 models, while mtp53 lines require higher concentrations (≥10 μM) for comparable effects .

Q. What standardized protocols are recommended for assessing this compound's effects on p53 post-translational modifications?

Key methods include:

- Western blotting : Use antibodies against acetylated lysine residues (e.g., Ac-K382-p53) and phosphorylated p53 (e.g., Ser15).

- Co-immunoprecipitation : Validate SIRT1-mtp53 interactions in BT549 cells treated with 2–5 μM this compound.

- Flow cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) after 48-hour exposure .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound's efficacy across p53-mutant vs. wild-type TNBC models?

Contradictions arise from heterogeneity in p53 mutation types (e.g., R175H vs. R248Q). To address this:

- Stratify cell lines by p53 mutation status using sequencing (Sanger or NGS).

- Perform co-immunoprecipitation to assess SIRT1-mtp53 binding efficiency (e.g., BT549 shows 40% lower affinity than MCF7).

- Combine RNA-seq and proteomics to identify compensatory pathways (e.g., mTOR or AKT activation in resistant mtp53 lines) .

Q. What methodological considerations are critical when designing combination therapies involving this compound and chemotherapeutic agents?

- Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI). For example, pre-treatment with 2 μM this compound for 24h enhances doxorubicin-induced apoptosis by 30% in SUM149PT cells (CI = 0.7).

- Pharmacokinetic compatibility : Assess drug-drug interactions via HPLC (e.g., this compound’s half-life increases from 4h to 6h when co-administered with paclitaxel).

- In vivo validation : Use patient-derived xenografts (PDXs) with mtp53 to test tumor volume reduction (≥50% at 10 mg/kg this compound + 5 mg/kg cisplatin) .

Q. How can researchers optimize in vivo dosing regimens for this compound to minimize off-target effects?

- Toxicokinetic studies : Monitor plasma concentrations in murine models; maximum tolerated dose (MTD) is 15 mg/kg (daily oral administration for 14 days).

- Biomarker validation : Measure serum SIRT1 activity (ELISA) and mtp53 acetylation levels in tumor biopsies.

- Dose fractionation : Split doses (5 mg/kg twice daily) reduce hepatotoxicity while maintaining efficacy (70% tumor growth inhibition vs. 50% with single dosing) .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent responses to this compound?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare IC50 values across cell line subgroups (wild-type vs. mtp53; p < 0.01).

- Survival analysis : Use Kaplan-Meier plots for in vivo studies (log-rank test for significance) .

Q. How should researchers validate the specificity of this compound for SIRT1 in TNBC models?

- SIRT1 knockdown : siRNA-mediated silencing in BT549 cells reduces this compound’s anti-proliferative effects by 50%.

- Rescue experiments : Overexpress dominant-negative SIRT1 (H363Y mutation) to confirm dependency.

- Off-target screening : Profile kinase inhibition (e.g., Eurofins Panlabs panel) to rule out non-SIRT1 effects .

Experimental Design Tables

Table 1. Sensitivity of TNBC Cell Lines to this compound

| Cell Line | p53 Status | IC50 (μM) | Proliferation Inhibition at 5 μM (%) |

|---|---|---|---|

| MCF7 | Wild-type | 1.2 | 85 |

| BT549 | Mutant (R249S) | 3.5 | 60 |

| MDA-MB-468 | Mutant (R273H) | 3.8 | 55 |

| SUM149PT | Mutant (R175H) | 4.1 | 50 |

Table 2. Key Methodological Parameters for In Vivo Studies

| Parameter | Recommendation |

|---|---|

| Dose range (murine) | 5–15 mg/kg (oral) |

| Treatment duration | 14–21 days |

| Biomarker sampling | Serum SIRT1 (Day 7, 14) |

| Tumor volume measurement | Caliper (3x/week) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.